2-(ethylthio)-4-(2,3,4-trimethoxybenzylidene)-1,3-thiazol-5(4H)-one
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Overview
Description
2-(ethylthio)-4-(2,3,4-trimethoxybenzylidene)-1,3-thiazol-5(4H)-one is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic properties. This compound is also known as ETB-1 and belongs to the thiazole family of compounds.
Mechanism of Action
The mechanism of action of ETB-1 is not fully understood. However, it has been proposed that ETB-1 exerts its anti-cancer activity by inducing apoptosis in cancer cells. ETB-1 has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory activity.
Biochemical and Physiological Effects:
ETB-1 has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis. ETB-1 has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory activity. Additionally, ETB-1 has been shown to exhibit anti-microbial activity against a range of bacteria and fungi.
Advantages and Limitations for Lab Experiments
One advantage of using ETB-1 in lab experiments is its potential therapeutic properties. ETB-1 has been shown to exhibit anti-cancer, anti-inflammatory, and anti-microbial activities, which make it a promising candidate for further research. However, one limitation of using ETB-1 in lab experiments is its relatively low solubility in aqueous solutions, which may limit its use in certain assays.
Future Directions
There are several future directions for research on ETB-1. One area of interest is the development of more efficient synthesis methods for ETB-1. Another area of interest is the investigation of the mechanism of action of ETB-1, which may provide insight into its potential therapeutic properties. Additionally, further research is needed to determine the safety and efficacy of ETB-1 in vivo.
Synthesis Methods
ETB-1 can be synthesized using a one-pot three-component reaction method. This method involves the reaction between 2-aminothiazole, 2,3,4-trimethoxybenzaldehyde, and ethyl mercaptan in the presence of a catalytic amount of acetic acid. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield ETB-1.
Scientific Research Applications
ETB-1 has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-microbial activities. ETB-1 has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
(4Z)-2-ethylsulfanyl-4-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-thiazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S2/c1-5-21-15-16-10(14(17)22-15)8-9-6-7-11(18-2)13(20-4)12(9)19-3/h6-8H,5H2,1-4H3/b10-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTZXPXYEKDAODK-NTMALXAHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=CC2=C(C(=C(C=C2)OC)OC)OC)C(=O)S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC1=N/C(=C\C2=C(C(=C(C=C2)OC)OC)OC)/C(=O)S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-2-(ethylsulfanyl)-4-(2,3,4-trimethoxybenzylidene)-1,3-thiazol-5(4H)-one |
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